2-Aminohex-5-enoic acid
Description
Contextualization within Non-Canonical Amino Acid Chemistry and Bioorganic Systems
Non-canonical amino acids (ncAAs) are amino acids that are not among the 20 proteinogenic amino acids genetically encoded by the standard genetic code. The incorporation of ncAAs into peptides and proteins has become a powerful tool in chemical biology, allowing for the introduction of novel functionalities and the probing of biological systems. researchgate.net 2-Aminohex-5-enoic acid, with its alkenyl side chain, is a prime example of an ncAA that has garnered significant interest.
The presence of the terminal double bond in its structure allows for a variety of chemical modifications through reactions such as olefin metathesis, hydroformylation, and addition reactions. This chemical reactivity makes it a valuable building block for the synthesis of complex molecular architectures, including macrocyclic peptides and other constrained analogues. In the realm of bioorganic chemistry, this compound has been utilized to study enzyme mechanisms and to develop inhibitors for various enzymatic targets. Its structural similarity to natural amino acids allows it to interact with biological macromolecules, while its unique side chain can confer specific properties, such as enhanced binding affinity or resistance to enzymatic degradation.
Stereochemical Considerations and Enantiomeric Forms of this compound in Research
Like most amino acids, this compound possesses a chiral center at the α-carbon, leading to the existence of two enantiomeric forms: (S)-2-Aminohex-5-enoic acid and (R)-2-Aminohex-5-enoic acid. nih.govsigmaaldrich.com The stereochemistry of this amino acid is a critical factor in its biological activity and its application in asymmetric synthesis.
The (S)-enantiomer is often the focus of research due to its correspondence to the L-amino acids that are predominantly found in nature. nih.gov Asymmetric synthesis of (S)-2-Aminohex-5-enoic acid has been achieved through various methods, including the use of chiral auxiliaries and enzymatic resolutions. cymitquimica.com For instance, one synthetic route involves the alkylation of a chiral glycine (B1666218) enolate equivalent with a suitable electrophile. Another approach utilizes the stereoselective reduction of a corresponding α-keto acid.
Conversely, the (R)-enantiomer also holds research interest, particularly in studies aimed at understanding the stereospecificity of enzyme-substrate interactions. sigmaaldrich.com The differential biological effects of the two enantiomers can provide valuable insights into the binding pockets of enzymes and receptors. The availability of both enantiomerically pure forms is therefore crucial for detailed structure-activity relationship (SAR) studies.
Historical Perspectives on the Discovery and Initial Academic Characterization of this compound
Initial characterization would have involved standard analytical techniques of the time, including elemental analysis, infrared (IR) spectroscopy to identify the characteristic functional groups (amine, carboxylic acid, and alkene), and nuclear magnetic resonance (NMR) spectroscopy to elucidate the detailed molecular structure. The synthesis of racemic this compound can be achieved through classical methods of amino acid synthesis, such as the Strecker synthesis or the Gabriel synthesis, adapted for an unsaturated precursor. The subsequent resolution of the racemate into its individual enantiomers marked a significant step forward, enabling the specific stereochemical investigations that are prevalent in contemporary research.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C6H11NO2 | nih.govchemscene.com |
| Molecular Weight | 129.16 g/mol | nih.govchemscene.com |
| IUPAC Name | (2S)-2-aminohex-5-enoic acid | nih.gov |
| InChI Key | NPSWHDAHNWWMEG-YFKPBYRVSA-N | nih.gov |
| Canonical SMILES | C=CCCCC@@HO)N | nih.gov |
Table 2: Enantiomers of this compound
| Enantiomer | IUPAC Name | CAS Number |
|---|---|---|
| (S)-enantiomer | (2S)-2-aminohex-5-enoic acid | 90989-12-1 |
| (R)-enantiomer | (2R)-2-aminohex-5-enoic acid | 103067-78-3 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-aminohex-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-2-3-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSWHDAHNWWMEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Aminohex 5 Enoic Acid and Its Derivatives
Chemoenzymatic and Asymmetric Synthesis of 2-Aminohex-5-enoic Acid Enantiomers
The precise control of stereochemistry is paramount in the synthesis of chiral amino acids, as the biological activity of resulting peptides and molecules is often dependent on a specific enantiomer. Chemoenzymatic and asymmetric catalytic methods offer powerful tools to achieve high enantiopurity.
Enantioselective Catalysis in this compound Synthesis
While direct enantioselective catalytic methods for the synthesis of this compound are not extensively documented in dedicated studies, the principles of modern organocatalysis can be applied. Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of amino acids, often utilizing chiral catalysts to control the stereochemical outcome of key bond-forming reactions. For instance, cinchona alkaloid-based catalysts have been successfully employed in the enantioselective synthesis of various functionalized amino acid derivatives. These catalysts can activate substrates through hydrogen bonding and facilitate stereoselective transformations. Although a specific application to this compound is yet to be widely reported, the established methodologies in organocatalysis present a promising avenue for future research in the direct asymmetric synthesis of this valuable amino acid.
Biocatalytic Approaches and Optical Resolution for this compound Stereoisomers
Biocatalysis offers a highly selective and environmentally benign approach to obtaining enantiomerically pure compounds. One of the most effective biocatalytic methods for separating enantiomers is kinetic resolution, where an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.
A notable example of this approach is the enzymatic resolution of N-acetyl-rac-2-aminohex-5-enoic acid. This process utilizes lipases, which are enzymes that catalyze the hydrolysis of esters and amides. In a typical resolution, the racemic N-acetylated amino acid is subjected to hydrolysis in the presence of a lipase (B570770). The enzyme will selectively hydrolyze the N-acetyl group from one enantiomer at a much faster rate than the other. This difference in reaction rates allows for the separation of the fast-reacting enantiomer (as the free amino acid) from the slow-reacting N-acetylated enantiomer. Lipases such as those from Candida antarctica (CAL-B) and Pseudomonas cepacia are well-known for their broad substrate specificity and high enantioselectivity in such resolutions.
The efficiency of a kinetic resolution is often described by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. High E-values indicate a more effective separation of the enantiomers.
| Parameter | Description |
|---|---|
| Enzyme Source | The specific lipase used (e.g., Candida antarctica lipase B, Pseudomonas cepacia lipase). The choice of enzyme is crucial for achieving high enantioselectivity. |
| Substrate | The racemic mixture to be resolved, typically an N-acylated derivative of the amino acid to enhance enzyme recognition and reactivity. |
| Solvent | The reaction medium, which can significantly influence enzyme activity and stability. Both aqueous buffers and organic solvents can be used. |
| Temperature and pH | Optimal reaction conditions that need to be controlled to ensure maximum enzyme performance and stability. |
| Enantiomeric Excess (ee) | A measure of the purity of the separated enantiomers, expressed as a percentage. |
| Conversion | The percentage of the starting material that has been converted to product. For an ideal kinetic resolution, the reaction is stopped at 50% conversion to obtain both enantiomers in high enantiomeric excess. |
Total Chemical Synthesis Routes to this compound and Analogs
Total chemical synthesis provides a versatile platform for the preparation of this compound and its analogs, allowing for the incorporation of isotopic labels or other modifications.
Multi-step Convergent and Divergent Synthesis Strategies for this compound
Conversely, a divergent synthesis starts from a common intermediate that is then elaborated into a variety of different target molecules. This strategy is particularly useful for creating a library of related compounds or analogs for structure-activity relationship studies. Starting from a common precursor of this compound, one could introduce various functional groups on the side chain or modify the amino or carboxyl termini to generate a diverse set of analogs.
Utilizing Precursors for this compound Synthesis (e.g., from succinimide (B58015), homoserine lactone)
The synthesis of this compound can be achieved starting from readily available precursors. While a direct synthesis from succinimide or homoserine lactone is not prominently reported, related chemistries suggest plausible routes.
For instance, a synthetic route to the isomeric 4-amino-5-hexenoic acid has been developed starting from succinimide . This process involves the reduction of succinimide to a 5-alkoxy-2-pyrrolidone intermediate, followed by reaction with a vinyl Grignard reagent to introduce the vinyl group, and subsequent hydrolysis to yield the final product. A similar strategy, with appropriate modifications to achieve the 2-amino substitution pattern, could potentially be adapted for the synthesis of this compound.
Homoserine lactone is another attractive starting material due to its inherent chirality and functional groups. The lactone ring can be opened to reveal a protected amino acid scaffold. The synthesis of N-acyl homoserine lactones is a well-established procedure involving the reaction of homoserine lactone with a carboxylic acid in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 4-dimethylaminopyridine (B28879) (DMAP). To synthesize this compound, a strategy could involve the conversion of the hydroxyl group of homoserine to a suitable leaving group, followed by a displacement reaction with a vinyl nucleophile.
Derivatization Strategies of this compound for Academic Research Applications
The functional groups of this compound, namely the amino group, the carboxylic acid, and the terminal alkene, provide multiple handles for derivatization, making it a valuable tool in academic research, particularly in peptide chemistry and the development of chemical probes.
The amino group is commonly protected to prevent unwanted side reactions during peptide synthesis or other chemical transformations. A widely used protecting group is the tert-butyloxycarbonyl (Boc) group . The N-Boc protection of this compound can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base. This protecting group is stable under a variety of conditions but can be readily removed with mild acid, such as trifluoroacetic acid (TFA).
The carboxylic acid group can be converted to an ester, such as a methyl ester , to facilitate purification or to act as a protecting group. Esterification can be achieved by reacting the amino acid with methanol (B129727) in the presence of an acid catalyst, such as trimethylchlorosilane.
These derivatization strategies are fundamental for incorporating this compound into peptides using solid-phase peptide synthesis (SPPS) or for its use as a building block in the synthesis of more complex molecules. The terminal alkene of the derivatized amino acid can then be further modified using a variety of alkene-specific reactions, such as olefin metathesis, hydroboration-oxidation, or thiol-ene reactions, to introduce additional functionality.
| Functional Group | Derivatization Reaction | Common Reagents | Purpose in Research |
|---|---|---|---|
| Amino Group | N-Boc Protection | Di-tert-butyl dicarbonate (Boc)₂O, Base (e.g., triethylamine) | Protection of the amino group during peptide synthesis and other chemical transformations. |
| Carboxylic Acid | Esterification (e.g., Methyl Ester) | Methanol (MeOH), Trimethylchlorosilane (TMSCl) or Thionyl chloride (SOCl₂) | Protection of the carboxyl group, improvement of solubility, and facilitation of purification. |
| Terminal Alkene | Olefin Metathesis | Grubbs' catalyst | Formation of cyclic peptides, cross-linking of peptides, and synthesis of macrocycles. |
| Terminal Alkene | Thiol-ene Reaction | Thiol-containing molecules, Photoinitiator or radical initiator | Post-translational modification of peptides, bioconjugation, and surface functionalization. |
Regioselective Functionalization of the Alkene Moiety in this compound
The terminal alkene of this compound provides a reactive handle for a variety of regioselective transformations, allowing for the introduction of new functional groups and the construction of more complex molecular architectures. Key methodologies include hydroboration-oxidation, dihydroxylation, the Heck reaction, and ring-closing metathesis.
Hydroboration-Oxidation: This two-step reaction allows for the anti-Markovnikov addition of water across the double bond, selectively forming a primary alcohol at the terminal position. Treatment of an N-protected derivative of this compound with a borane (B79455) source such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), followed by oxidation with hydrogen peroxide and a base, would yield the corresponding 2-amino-6-hydroxyhexanoic acid derivative. This transformation is known for its high regioselectivity and stereospecificity (syn-addition).
Dihydroxylation: The alkene can be converted to a vicinal diol through dihydroxylation. Asymmetric dihydroxylation, using reagents like osmium tetroxide with a chiral ligand, can introduce stereocenters with high enantioselectivity. This would transform the terminal alkene of a protected this compound into a 5,6-dihydroxyhexanoic acid derivative, a valuable building block for the synthesis of polyhydroxylated compounds.
Heck Reaction: The palladium-catalyzed Heck reaction enables the formation of a carbon-carbon bond by coupling the alkene with an aryl or vinyl halide. organic-chemistry.org This reaction is a powerful tool for the synthesis of substituted alkenes and is known for its excellent trans selectivity. organic-chemistry.org Applying this reaction to an N-protected ester of this compound would allow for the introduction of various aryl or vinyl substituents at the terminal position of the hexene chain, leading to a diverse range of non-natural amino acid derivatives.
Ring-Closing Metathesis (RCM): When this compound is incorporated into a diene system, ring-closing metathesis can be employed to construct cyclic structures. nih.gov For instance, if the amino group is acylated with another unsaturated moiety, a diene suitable for RCM can be formed. This powerful reaction, often catalyzed by ruthenium-based catalysts, is widely used in the synthesis of carbo- and heterocyclic compounds. nih.gov
| Reaction | Reagents | Functional Group Transformation | Product Type |
| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Alkene to Primary Alcohol | 2-Amino-6-hydroxyhexanoic acid derivative |
| Dihydroxylation | OsO₄, NMO | Alkene to Vicinal Diol | 2-Amino-5,6-dihydroxyhexanoic acid derivative |
| Heck Reaction | Aryl/Vinyl Halide, Pd Catalyst, Base | Alkene to Substituted Alkene | 2-Amino-6-(aryl/vinyl)hex-5-enoic acid derivative |
| Ring-Closing Metathesis | Grubbs' Catalyst | Diene to Cycloalkene | Cyclic amino acid derivative |
Formation of Complex Conjugates and Probes from this compound Scaffolds
The unique combination of a primary amine, a carboxylic acid, and a reactive alkene makes this compound an attractive scaffold for the construction of complex conjugates and molecular probes. The field of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, provides a powerful framework for utilizing such unnatural amino acids. escholarship.orgnih.govacs.orgwikipedia.org
Peptide-Drug Conjugates: The amine and carboxyl groups of this compound allow for its incorporation into peptide chains using standard solid-phase peptide synthesis (SPPS). mdpi.com The pendant alkene moiety then serves as a handle for the attachment of therapeutic agents, forming peptide-drug conjugates (PDCs). genscript.com This approach enables the targeted delivery of cytotoxic drugs to cancer cells by conjugating them to peptides that specifically bind to receptors overexpressed on the tumor surface. The alkene can be functionalized post-synthetically using bioorthogonal reactions, such as thiol-ene chemistry or tetrazine ligation, to attach the drug molecule. nih.gov
Fluorescent Probes: The scaffold of this compound can be utilized in the design of fluorescent probes for biological imaging and sensing. nih.gov A fluorophore can be attached to the amino or carboxyl group, while the alkene can be modified to act as a recognition element or a reactive site. For example, the alkene could be functionalized with a group that undergoes a specific reaction in the presence of an analyte of interest, leading to a change in the fluorescence properties of the probe. The incorporation of such a modified amino acid into a peptide sequence can also be used to create probes that target specific proteins or cellular compartments.
| Application | Scaffold Feature Utilized | Conjugation/Modification Strategy | Example Product |
| Peptide-Drug Conjugates | Amine, Carboxyl, Alkene | SPPS followed by bioorthogonal ligation on the alkene | Peptide-linked cytotoxic agent |
| Fluorescent Probes | Amine, Carboxyl, Alkene | Attachment of fluorophore and recognition/reactive moiety | Analyte-sensitive fluorescent peptide |
Biosynthetic Pathways and Metabolic Engineering Involving 2 Aminohex 5 Enoic Acid
Natural Occurrence and Isolation of 2-Aminohex-5-enoic Acid in Biological Systems (e.g., Fungi)
Currently, there is limited specific information available in scientific literature detailing the natural occurrence and isolation of this compound from biological systems, including fungi. While many unique amino acids are discovered from natural sources, this particular compound is more frequently discussed in the context of chemical synthesis or as a potential target for biocatalytic production.
Proposed Enzymatic Pathways for this compound Biosynthesis
The biosynthesis of non-natural amino acids like this compound in a laboratory or industrial setting would likely rely on the action of specific enzyme classes capable of forming its unique structure. The key features of the molecule—an amine group at the alpha-position and a terminal double bond—suggest the involvement of enzymes that can manipulate amino acid structures.
Enzymes such as ammonia-lyases and aminomutases are central to the biosynthesis and transformation of amino acids. polimi.it These enzymes are mechanistically diverse and catalyze the cleavage or shifting of a carbon-nitrogen bond. polimi.it
Ammonia-lyases (EC 4.3.1.X) catalyze the reversible elimination of ammonia (B1221849) from an amino acid, creating a double bond. polimi.itnih.gov For instance, phenylalanine ammonia lyase (PAL) converts L-phenylalanine to cinnamic acid and ammonia. nih.gov A hypothetical lysine ammonia-lyase could potentially act on a lysine precursor to generate an unsaturated intermediate related to this compound. Research has been proposed to engineer known ammonia-lyases to change their substrate specificity toward lysine to produce related compounds like 6-aminohex-2-enoic acid. chalmers.se
Aminomutases catalyze the intramolecular transfer of an amino group from one carbon to another. nih.gov While they are typically involved in converting α-amino acids to β-amino acids, their catalytic mechanism, which sometimes proceeds through an unsaturated intermediate, makes them relevant for creating diverse amino acid structures. nih.gov
The table below summarizes the key enzyme classes and their potential roles.
| Enzyme Class | EC Number | General Reaction Catalyzed | Potential Role in this compound Formation |
| Ammonia-Lyases | 4.3.1.X | Reversible deamination of amino acids to form an unsaturated derivative and ammonia. polimi.it | A novel or engineered lyase could potentially perform the α,β-elimination of ammonia from a modified lysine or a similar C6 precursor. |
| Aminomutases | 5.4.3.X | Intramolecular transfer of an amino group, interconverting amino acid isomers. nih.gov | Could be used to create a specific precursor or, if engineered, facilitate a reaction leading to the target molecule's backbone. |
A plausible biosynthetic route for a C6 amino acid like this compound would likely start from a common primary metabolite. Lysine, an essential amino acid produced industrially from glucose, is a primary candidate as a precursor due to its six-carbon backbone. nih.gov Metabolic pathways proposed for similar C6 compounds, such as adipic acid, often begin with lysine. nih.gov
A hypothetical pathway could involve:
Modification of a primary metabolite: Starting with a central metabolite like L-lysine.
Enzymatic conversion: A series of enzymatic steps, potentially involving oxidases, dehydrogenases, and lyases, to introduce the terminal double bond and ensure the amino group is at the C-2 position. chalmers.se
The table below outlines potential precursors and intermediates.
| Molecule Type | Example Compound | Rationale for Involvement |
| Primary Precursor | L-Lysine | A readily available, industrially produced C6 amino acid that provides the necessary carbon skeleton. nih.gov |
| Intermediate | 6-amino-trans-2-hexenoic acid | A structural isomer that is a known intermediate in proposed bio-based pathways for adipic acid, demonstrating the feasibility of creating unsaturated C6 amino acids from lysine. nih.gov |
| Intermediate | 2-Keto acids | Keto acids derived from amino acid synthesis pathways are common substrates for transaminases to form new amino acids. nih.gov |
Metabolic Engineering and Synthetic Biology Approaches for this compound Production
Metabolic engineering and synthetic biology offer powerful tools for the production of non-natural compounds by reprogramming microorganisms. sciepublish.com These approaches allow for the construction of artificial metabolic pathways in well-characterized host organisms like Escherichia coli and Saccharomyces cerevisiae. nih.gov
The production of target chemicals in recombinant microbes involves introducing new genes (heterologous expression) and modifying existing pathways to direct metabolic flux towards the desired product. lbl.govcaltech.edu For this compound, this would involve engineering a host organism with the necessary enzymatic machinery.
Escherichia coli : A widely used platform organism due to its fast growth and the availability of extensive genetic tools. nih.gov It could be engineered to overproduce a precursor like lysine and express the required lyases or other enzymes to convert it to the final product.
Saccharomyces cerevisiae : A robust yeast used in industrial fermentations. It can be engineered to produce a variety of chemicals and may offer advantages in tolerance to certain process conditions. nih.gov
Corynebacterium glutamicum : This bacterium is used for the industrial-scale production of amino acids, including lysine, making it an ideal chassis for producing lysine-derived compounds. nih.gov
The design of artificial pathways is a key strategy in synthetic biology. nih.gov This process involves selecting enzymes from different organisms and combining them in a new host to create a novel production route. Computational tools can help design and optimize these pathways by predicting metabolic fluxes and identifying potential bottlenecks. nih.govresearchgate.net
A designed pathway for this compound could involve:
Pathway Scaffolding: Enhancing the production of a C6 precursor, such as lysine, by overexpressing key enzymes in its native pathway.
Introduction of Novel Enzymes: Expressing heterologous or engineered enzymes, such as a specific ammonia-lyase, to convert the precursor into this compound. chalmers.se
Optimization: Fine-tuning enzyme expression levels and eliminating competing metabolic pathways to maximize yield and productivity. caltech.edu
The development of such a pathway relies on the "Design-Build-Test-Learn" cycle, where pathways are computationally designed, constructed in a host organism, tested for performance, and then refined based on the results. nih.govnih.gov
Biological Activities and Mechanisms of Action of 2 Aminohex 5 Enoic Acid and Its Analogs
Enzyme Inhibition and Modulation by 2-Aminohex-5-enoic Acid Derivatives
Derivatives of this compound have been shown to be potent modulators of enzyme activity, primarily through irreversible inhibition mechanisms. These compounds can act as mechanism-based inactivators, also known as suicide substrates, where the target enzyme converts the inhibitor into a reactive species that covalently binds to the enzyme's active site, leading to its permanent deactivation.
A prominent example of enzyme inhibition by a derivative is the action of Vigabatrin, chemically known as 4-aminohex-5-enoic acid, on γ-aminobutyric acid aminotransferase (GABA-T). tandfonline.com Vigabatrin was rationally designed to specifically target and inhibit GABA-T, the enzyme responsible for the metabolic breakdown of the primary inhibitory neurotransmitter, GABA. nih.govpatsnap.com
The mechanism of action is well-characterized; Vigabatrin acts as an irreversible inhibitor of GABA-T. drugbank.comyoutube.com By preventing the degradation of GABA, Vigabatrin administration leads to a significant and widespread increase in GABA concentrations in the brain. nih.govpatsnap.comresearchgate.net This elevation of GABA enhances inhibitory neurotransmission, which functions as a brake on the excitatory processes that can initiate seizure activity. nih.govpatsnap.com The duration of this effect is dependent on the rate of GABA-T re-synthesis rather than the elimination rate of the drug itself. drugbank.com Vigabatrin's inactivation of GABA-T has been shown to proceed through two potential pathways: a Michael addition pathway and an enamine pathway. tandfonline.com This targeted and irreversible inhibition makes Vigabatrin a subject of extensive study for understanding GABAergic systems. nih.govchemicalbook.com
| Parameter | Description | Reference |
|---|---|---|
| Inhibitor | Vigabatrin (4-Aminohex-5-enoic acid) | tandfonline.com |
| Target Enzyme | γ-Aminobutyric acid aminotransferase (GABA-T) | patsnap.comdrugbank.com |
| Mechanism | Irreversible, mechanism-based inhibition (suicide substrate) | drugbank.comyoutube.com |
| Biochemical Outcome | Covalent modification and permanent inactivation of GABA-T | tandfonline.com |
| Physiological Effect | Increased brain concentrations of the neurotransmitter GABA | nih.govresearchgate.net |
The unique chemical structure of this compound makes it a valuable tool for biochemical assays aimed at elucidating enzyme mechanisms and substrate specificity. Enzymes exhibit high specificity, binding to substrates based on the precise shape and charge properties of their active site. nih.gov Some enzymes show absolute specificity for a single substrate, while others have group specificity, acting on a range of similar molecules. nih.gov
By introducing analogs like this compound into enzymatic reactions, researchers can probe the structural and chemical requirements of an enzyme's active site. For instance, its use as a potential substrate or competitive inhibitor can help determine how an enzyme recognizes the length of an amino acid side chain, the presence of a terminal double bond, and the position of the amino group. If an enzyme's activity is inhibited by this compound, it suggests that the enzyme's active site can accommodate a hexanoic acid backbone with a terminal vinyl group. This information is critical for mapping active site topography and for the rational design of more specific enzyme inhibitors or modulators. Such studies are fundamental to understanding enzyme-substrate interactions and the molecular basis of catalysis. researcher.lifenih.gov
Role of this compound as a Non-Canonical Amino Acid (ncAA) in Protein Systems
Beyond its role as a small molecule, this compound can be utilized as a non-canonical amino acid (ncAA), a building block for protein synthesis that is not one of the 20 common amino acids. mdpi.com The site-specific incorporation of ncAAs into proteins is a powerful technique in chemical biology that allows for the introduction of novel chemical functionalities, enabling detailed studies of protein structure and function. mdpi.comnih.gov
The site-specific incorporation of this compound into a target protein is achieved through a technique known as genetic code expansion. nih.gov This methodology relies on repurposing a codon, typically a stop codon like the amber codon (UAG), to encode the ncAA. oup.comnih.gov To accomplish this, an "orthogonal translation system" is introduced into the host organism (e.g., E. coli or mammalian cells). mdpi.com This system consists of a unique aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair. researchgate.net The orthogonal tRNA, known as a suppressor tRNA, is engineered to recognize the stop codon on the messenger RNA (mRNA). The orthogonal aaRS is specifically designed to charge this tRNA with the ncAA (in this case, this compound) and not with any of the canonical amino acids. researchgate.netresearchgate.net When the ribosome encounters the repurposed stop codon during protein translation, the suppressor tRNA delivers the ncAA, resulting in its incorporation at a specific, predetermined site in the polypeptide chain. springernature.com
The central component of genetic code expansion is the engineered aminoacyl-tRNA synthetase (aaRS). nih.gov These enzymes are responsible for the crucial step of attaching the correct amino acid to its corresponding tRNA. frontiersin.org To create a synthetase that specifically recognizes this compound, scientists typically employ directed evolution. nih.gov The process often starts with an existing aaRS, such as pyrrolysyl-tRNA synthetase (PylRS) from archaea, which is known for its ability to be re-engineered to accept a wide variety of substrates. researchgate.netnih.gov
Researchers create a large library of mutant synthetases by randomizing the amino acid residues in the substrate-binding pocket. nih.gov This library is then subjected to rigorous selection pressures. A positive selection process identifies mutant synthetases that can successfully incorporate the desired ncAA into a reporter protein, allowing the host cell to survive or express a marker gene. This is followed by a negative selection process that eliminates any synthetases that also recognize and incorporate canonical amino acids. Through several rounds of this selection and amplification process, a highly specific aaRS is evolved that exclusively recognizes this compound and facilitates its attachment to the orthogonal tRNA, ensuring its high-fidelity incorporation into proteins. nih.govnih.gov
| Component | Function in Genetic Code Expansion | Reference |
|---|---|---|
| Non-Canonical Amino Acid (ncAA) | This compound; provides novel chemical functionality to the target protein. | mdpi.com |
| Repurposed Codon | Typically an amber stop codon (UAG) in the mRNA sequence that specifies the site of ncAA incorporation. | oup.comnih.gov |
| Orthogonal Suppressor tRNA | Recognizes the repurposed codon (e.g., UAG) and carries the ncAA to the ribosome. It is not recognized by endogenous synthetases. | researchgate.netresearchgate.net |
| Engineered Orthogonal aaRS | Specifically attaches (charges) the ncAA onto the orthogonal tRNA. It does not recognize canonical amino acids or endogenous tRNAs. | nih.govfrontiersin.org |
Interactions with Biological Receptors and Molecular Targets of this compound Derivatives
The biological activity of this compound derivatives is defined by their interactions with specific molecular targets. As amino acid analogs, these compounds have the potential to interact with a range of biological molecules, including enzymes, transporters, and receptors that normally bind natural amino acids.
The most extensively documented interaction is that of the analog Vigabatrin (4-aminohex-5-enoic acid) with its molecular target, the enzyme GABA-T. nih.govchemicalbook.com As detailed in section 4.1.1, Vigabatrin binds to the active site of GABA-T and, through the enzyme's own catalytic mechanism, forms a covalent bond that leads to irreversible inactivation. tandfonline.com This highly specific interaction underscores the principle of rational drug design, where a molecule is crafted to fit and react with a particular biological target to achieve a desired physiological outcome. The vinyl group of the molecule is crucial for the mechanism-based inactivation of this pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. tandfonline.com While GABA-T is the primary target for Vigabatrin, the broader class of this compound derivatives could theoretically interact with other PLP-dependent enzymes or amino acid binding proteins, a possibility that can be explored through further biochemical screening and profiling.
Applications of 2 Aminohex 5 Enoic Acid in Chemical Biology and Advanced Organic Synthesis
Utilization of 2-Aminohex-5-enoic Acid as a Building Block in Peptide Synthesis
The incorporation of non-native amino acids into peptides is a cornerstone of modern peptidomimetic research. This compound, often referred to as L-homoallylglycine, is particularly valuable due to the chemical reactivity of its terminal double bond. nih.gov Its integration into peptide sequences is achieved through well-established synthetic methodologies, enabling the creation of peptides with tailored properties.
Solid-Phase Peptide Synthesis Incorporating this compound
Solid-Phase Peptide Synthesis (SPPS) is the predominant method for the chemical synthesis of peptides. wikipedia.orgluxembourg-bio.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. peptide.comnih.gov The incorporation of this compound into a peptide sequence using SPPS follows the standard procedure, with specific considerations for the protecting groups.
The general SPPS cycle for incorporating (S)-2-((tert-butoxycarbonyl)amino)hex-5-enoic acid, the Boc-protected form of the amino acid, is outlined below. achemblock.com The process typically utilizes either Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) as a temporary protecting group for the α-amino group. peptide.com
| Step | Procedure | Purpose |
| 1. Resin Preparation | The insoluble resin support (e.g., Wang or Merrifield resin) is swelled in a suitable solvent like dichloromethane (B109758) (DCM). wikipedia.orgpeptide.com | To make the reactive sites on the resin accessible for the first amino acid coupling. |
| 2. First Amino Acid Coupling | The C-terminal amino acid of the target peptide is covalently attached to the resin. | To anchor the nascent peptide chain to the solid support. |
| 3. Deprotection | The Nα-protecting group (e.g., Fmoc) of the resin-bound amino acid is removed using a specific reagent (e.g., piperidine (B6355638) in DMF for Fmoc). youtube.com | To expose the free amine for the next coupling reaction. |
| 4. Washing | The resin is thoroughly washed with solvents to remove excess reagents and byproducts. nih.gov | To purify the resin-bound peptide before the next step. |
| 5. Coupling | The next amino acid in the sequence, in this case, a protected form of this compound, is pre-activated with a coupling reagent (e.g., HATU, HBTU) and added to the resin. peptide.com | To form a new peptide bond between the growing chain and the incoming amino acid. |
| 6. Repetition | Steps 3-5 are repeated for each subsequent amino acid in the desired sequence. | To elongate the peptide chain to its full length. |
| 7. Cleavage | Once the synthesis is complete, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA). youtube.com | To release the final, unprotected peptide into solution for purification. |
This process allows for the precise placement of one or more this compound residues at any desired position within the peptide chain, setting the stage for subsequent modifications.
Design of Cyclic Peptides and Lipopeptides Containing this compound Moieties
The presence of alkene-containing side chains from this compound residues in a linear peptide precursor enables the construction of cyclic peptides through Ring-Closing Metathesis (RCM). publish.csiro.aunih.gov RCM is a powerful reaction that forms a new carbon-carbon double bond between two alkene functionalities within the same molecule, effectively "stapling" the peptide chain into a macrocycle. mdpi.comacs.org This cyclization strategy is widely used to impart conformational rigidity to otherwise flexible peptides, which can lead to enhanced biological activity, increased stability against proteolytic degradation, and improved cell permeability. mdpi.comnih.gov
The synthesis involves incorporating two alkene-bearing residues (such as this compound) into a peptide chain via SPPS. nih.gov After assembling the linear precursor, a ruthenium-based catalyst is applied to facilitate the ring closure. acs.org
| Catalyst Type | Example | Key Features |
| Grubbs' Catalysts | Grubbs' First-Generation, Second-Generation Grubbs' Catalyst | High functional group tolerance, effective for a wide range of peptide sequences. The second-generation catalyst generally shows higher activity. nih.govnih.gov |
| Hoveyda-Grubbs' Catalysts | Second-Generation Hoveyda-Grubbs' Catalyst | Offers good yields and often provides high (E)-selectivity for the newly formed double bond. nih.govnih.gov |
| Z-Selective Catalysts | Cyclometalated Ruthenium Catalysts | Designed to favor the formation of the Z-alkene isomer, which can be critical for controlling the final 3D structure and activity of the cyclic peptide. nih.govacs.org |
This RCM strategy has been used to replace unstable disulfide bridges with stable dicarba analogues and to stabilize secondary structures like β-turns and α-helices. publish.csiro.aumdpi.comacs.org
Furthermore, this compound can be incorporated into lipopeptides, which are peptides conjugated to a lipid moiety. mdpi.com The alkene handle can be used as an attachment point for the fatty acid chain, or the entire cyclic peptide scaffold can be further functionalized with lipids. These modifications enhance the amphipathic nature of the molecule, which can facilitate membrane interaction and self-assembly into nanostructures for drug delivery applications. mdpi.com
Synthetic Utility of the Alkene Functionality in this compound
The terminal alkene of this compound is not only a substrate for metathesis but also a versatile functional handle for a variety of other chemical transformations. This reactivity allows for post-synthetic modification of peptides, enabling the introduction of probes, cross-linkers, and other functionalities for applications in chemical biology.
Cross-Coupling Reactions and Metathesis with this compound
Olefin metathesis has become a revolutionary tool for carbon-carbon bond formation in complex biological molecules due to the development of highly active and stable transition-metal catalysts. nih.gov Beyond the intramolecular RCM used for cyclization, the alkene side chain of this compound can participate in intermolecular cross-metathesis (CM). acs.orgnih.gov In CM, the peptide-bound alkene reacts with a separate olefin partner, allowing for the installation of a wide array of functional groups onto the peptide side chain. This strategy has been employed to modify proteins and peptides in aqueous conditions. nih.gov
The ability to control the geometry of the resulting double bond is a significant challenge, as most catalysts produce a mixture of E and Z isomers based on thermodynamic stability. nih.gov However, recent advances in catalyst design have led to highly Z-selective ruthenium catalysts, enabling more precise control over the product's stereochemistry. acs.org The success and selectivity of these reactions are often influenced by the specific peptide sequence and the nature of the amino acid side chains. nih.gov
Bioorthogonal Ligation Chemistries involving this compound for Bioconjugation
Bioorthogonal chemistry refers to reactions that can occur in a living system without interfering with native biochemical processes. wikipedia.org The terminal alkene of this compound serves as an excellent handle for such reactions, allowing for the specific labeling and conjugation of peptides and proteins in complex biological environments. oregonstate.edu
Two prominent bioorthogonal ligations involving alkenes are:
Tetrazine Ligation : This reaction is an inverse-electron-demand Diels-Alder cycloaddition between an alkene (the dienophile) and a tetrazine derivative (the diene). researchgate.netrsc.org The reaction is exceptionally fast, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹ for strained alkenes like trans-cyclooctene (B1233481) (TCO). nih.govbroadpharm.com While terminal alkenes like that in this compound are less reactive than strained systems, the ligation is still highly efficient and specific, proceeding without a catalyst under physiological conditions. nih.govnih.gov This has enabled the labeling of cell surface receptors and other biomolecules. nih.gov
Photoclick Chemistry : This refers to the photo-induced tetrazole-alkene cycloaddition. nih.gov In this reaction, a tetrazole is irradiated with UV light, which causes it to release nitrogen gas and form a highly reactive nitrile imine intermediate. nih.gov This intermediate is then rapidly trapped by a nearby alkene, such as the side chain of this compound, to form a stable, fluorescent pyrazoline adduct. nih.govresearchgate.net The key advantage of this method is its spatiotemporal control; the ligation only occurs when and where light is applied, offering a powerful tool for probing dynamic processes in living cells. researchgate.netnature.com
| Ligation Chemistry | Reaction Type | Trigger | Key Features |
| Tetrazine Ligation | Inverse-electron-demand Diels-Alder | Spontaneous mixing | Extremely fast kinetics, no catalyst required, forms a stable bond, low background fluorescence. researchgate.netnih.govbroadpharm.com |
| Photoclick Chemistry | Photo-induced [3+2] cycloaddition | UV or visible light | Spatiotemporal control, fluorogenic product, simple and non-toxic to cells. nih.govresearchgate.netresearchgate.net |
Design of Bioactive Molecules and Probes from this compound Scaffolds
The synthetic versatility of this compound makes it a powerful scaffold for the design of novel bioactive molecules and chemical probes. ethz.chmdpi.com By combining peptide synthesis, conformational constraint via RCM, and bioorthogonal functionalization, researchers can develop sophisticated molecules with tailored biological functions.
Peptide stapling, a technique that uses RCM to lock a peptide into its bioactive α-helical conformation, has been used to create potent inhibitors of protein-protein interactions. nih.gov For example, stapled peptides have been developed as inhibitors of HIV fusion and as modulators of signaling pathways implicated in cancer. nih.gov The dicarba bridge formed from two this compound residues is metabolically stable and helps the peptide maintain its structure, leading to higher binding affinity for its biological target. publish.csiro.aumdpi.com
Furthermore, the alkene handle allows for the straightforward attachment of molecular probes. By incorporating this compound into a peptide sequence known to bind a specific target, a fluorescent dye or an affinity tag can be appended using tetrazine ligation or photoclick chemistry. This enables the resulting probe to be used for a variety of applications, including:
Fluorescence Imaging : Visualizing the localization and trafficking of the target protein in living cells. nih.gov
Activity-Based Protein Profiling : Designing probes that covalently link to an enzyme's active site, allowing for the study of enzymatic activity in complex biological samples. york.ac.uk
Target Identification and Validation : Using affinity-tagged probes to pull down the target protein and its binding partners from cell lysates.
The ability to rationally design and synthesize such molecules from a this compound scaffold provides a robust platform for advancing our understanding of biological systems and for developing new therapeutic leads.
Advanced Analytical and Spectroscopic Characterization of 2 Aminohex 5 Enoic Acid in Research
Chromatographic Methodologies for Analysis of 2-Aminohex-5-enoic Acid (e.g., HPLC, GC-MS)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are fundamental for the separation and analysis of this compound. Due to the inherent properties of amino acids, such as high polarity and low volatility, direct analysis can be challenging. axionlabs.com Therefore, derivatization is a common strategy to enhance detection and separation efficiency. jasco-global.com
GC-MS analysis typically requires derivatization to increase the volatility of the amino acid. Various derivatizing agents can be employed to convert the amino and carboxylic acid groups into less polar and more volatile esters. Following derivatization, the compound can be separated on a GC column and identified based on its retention time and mass spectrum. pjps.pkmdpi.com
Reverse-phase HPLC (RP-HPLC) is a powerful and widely used method for amino acid analysis. nih.gov However, since this compound lacks a strong chromophore, derivatization is often essential to improve sensitivity for UV or fluorescence detection. axionlabs.comjasco-global.com
Pre-column and Post-column Derivatization Techniques for this compound Quantification (e.g., FMOC, PITC, OPA)
To achieve sensitive quantification of this compound, various pre-column and post-column derivatization reagents are employed in HPLC. jasco-global.comjasco-global.com
Pre-column Derivatization: In this approach, the amino acid is derivatized before injection into the HPLC system. jasco-global.com This method offers high sensitivity and a wide choice of reagents. jasco-global.com
9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl reacts with both primary and secondary amines to form stable, highly fluorescent derivatives. nih.govcreative-proteomics.com The derivatives can be detected by fluorescence (excitation ~265 nm, emission ~310 nm) or UV absorbance. creative-proteomics.com The reaction is rapid, although excess reagent and its hydrolysis product can cause interference. creative-proteomics.com
Phenylisothiocyanate (PITC): PITC reacts with amino acids to form phenylthiocarbamyl (PTC) derivatives, which can be detected by UV absorbance. This method is robust but generally less sensitive than fluorescence-based techniques. nih.govniscpr.res.in
O-Phthalaldehyde (OPA): OPA reacts rapidly with primary amines in the presence of a thiol (like 2-mercaptoethanol) to yield intensely fluorescent isoindole derivatives. niscpr.res.in This method is highly sensitive but has limitations: the derivatives can be unstable, requiring automated derivatization, and OPA does not react with secondary amines. nih.govniscpr.res.in To overcome the latter, OPA is sometimes used in combination with FMOC-Cl. jasco-global.comcreative-proteomics.com
Post-column Derivatization: Here, this compound is first separated on a column (often ion-exchange) and then mixed with a derivatizing reagent before reaching the detector. jasco-global.comselectscience.net This method avoids potential interference from the derivatizing agent during separation. OPA is a commonly used post-column reagent, providing good separation and repeatability. selectscience.netjascoinc.com
The choice between these methods depends on factors like required sensitivity, sample complexity, and available instrumentation. creative-proteomics.com Automated systems for both pre- and post-column derivatization have significantly improved reproducibility and throughput. axionlabs.comniscpr.res.in
| Derivatization Reagent | Method Type | Detection | Advantages | Limitations |
| FMOC-Cl | Pre-column | Fluorescence, UV | Reacts with primary & secondary amines; stable derivatives. creative-proteomics.com | Reagent hydrolysis can cause interference. creative-proteomics.com |
| PITC | Pre-column | UV | Robust and reliable method. nih.gov | Less sensitive than fluorescence methods. nih.gov |
| OPA | Pre- & Post-column | Fluorescence | High sensitivity, rapid reaction. niscpr.res.in | Reacts only with primary amines; derivatives can be unstable. nih.govcreative-proteomics.com |
Separation and Identification of this compound Enantiomers in Complex Mixtures
As this compound is a chiral molecule, separating its D- and L-enantiomers is critical, especially in biological research where enantiomeric forms can have distinct functions and significance. ankara.edu.tr Chiral separation is most commonly achieved using HPLC with a chiral stationary phase (CSP). yakhak.orgnih.gov
Several types of CSPs are available for amino acid enantioseparation:
Crown Ether-Based CSPs: Columns like CROWNPAK CR-I(+) are particularly effective for the separation of underivatized amino acids. ankara.edu.trelsevierpure.com The chiral recognition mechanism involves the complexation of the protonated primary amino group of the analyte within the chiral crown ether cavity.
Cyclodextrin-Based CSPs: These are widely applicable for separating a variety of chiral molecules. nih.gov The enantiomers are separated based on differential inclusion into the chiral cyclodextrin cavity.
Glycopeptide-Based CSPs: Chiral selectors like vancomycin and teicoplanin can be used to separate aromatic amino acid enantiomers, often through a combination of hydrophobic, hydrogen bonding, and ionic interactions. ankara.edu.trnih.gov
Polysaccharide-Based CSPs: Derivatives of cellulose and amylose are effective for resolving the enantiomers of derivatized amino acids, such as NBD-derivatives. yakhak.org
The mobile phase composition is a critical factor in achieving successful chiral resolution and is carefully optimized for each CSP and analyte. ankara.edu.tr The use of serially connected achiral and chiral columns can also enhance the separation of enantiomers in complex biological samples, allowing for the simultaneous analysis of isomeric and isobaric amino acids. ankara.edu.tr
High-Resolution Spectroscopic Techniques for Structural and Conformational Analysis
High-resolution spectroscopic methods are indispensable for the unambiguous structural confirmation and detailed conformational analysis of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound and its Derivatives (e.g., 1H- and 13C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure at an atomic level. nmims.edu For this compound, ¹H- and ¹³C-NMR are the primary techniques used for structural assignment.
¹H-NMR: The ¹H-NMR spectrum of this compound would display characteristic signals for each proton in the molecule. The vinyl protons (=CH₂) would appear in the downfield region (typically 5-6 ppm). The proton at the alpha-carbon (α-H) would be coupled to the neighboring protons, and its chemical shift would be influenced by the adjacent amino and carboxyl groups. The remaining methylene protons (-CH₂-) would exhibit complex splitting patterns due to coupling with each other and adjacent protons. youtube.com
¹³C-NMR: The ¹³C-NMR spectrum provides information on the carbon skeleton. scielo.br Distinct signals would be observed for the carboxyl carbon (C1, ~170-180 ppm), the alpha-carbon (C2), the aliphatic methylene carbons (C3, C4), and the two olefinic carbons of the vinyl group (C5 and C6). nih.gov The chemical shifts provide confirmation of the carbon framework and the presence of the double bond.
Advanced 2D-NMR techniques like COSY (Correlation Spectroscopy) and HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) can be used to establish connectivity between protons and carbons, allowing for complete and unambiguous assignment of all signals, which is crucial for confirming the structure of derivatives or when the molecule is part of a larger structure like a peptide. scielo.brufrgs.br
| Nucleus | Expected Chemical Shift Range (ppm) | Key Structural Information |
| ¹H | ||
| Carboxyl (-COOH) | 10-13 | Highly deshielded, acidic proton |
| Vinyl (=CH₂) | 5-6 | Presence of terminal double bond |
| Vinyl (-CH=) | 5-6 | Presence of terminal double bond |
| Alpha-carbon (-CH(NH₂)-) | 3-4 | Position adjacent to amino and carboxyl groups |
| Methylene (-CH₂-) | 1.5-2.5 | Aliphatic chain protons |
| ¹³C | ||
| Carbonyl (-C=O) | 170-180 | Carboxylic acid carbon |
| Olefinic (=CH₂) | 115-125 | Terminal sp² carbon |
| Olefinic (-CH=) | 130-140 | Internal sp² carbon |
| Alpha-carbon (-C(NH₂)-) | 50-60 | Carbon bonded to the amino group |
| Methylene (-CH₂-) | 20-40 | Aliphatic sp³ carbons |
Mass Spectrometry Approaches for Elucidating this compound Modifications in Complex Biological Matrices
Mass spectrometry (MS) is a key technology for identifying proteins and characterizing their post-translational modifications (PTMs). aston.ac.ukresearchgate.net These principles are directly applicable to identifying this compound and its potential modifications within peptides or proteins in biological samples. The high sensitivity and mass accuracy of modern mass spectrometers allow for the detection of minute mass shifts caused by covalent modifications. nih.gov
When a protein containing this compound is analyzed, its presence would result in a specific mass for the corresponding peptide after enzymatic digestion. Any modification to the this compound residue would cause a predictable mass shift in that peptide. nih.gov For example:
Acetylation: Addition of an acetyl group (-COCH₃) to the primary amine would result in a mass increase of 42 Da. nih.gov
Oxidation: Oxidation of the double bond to form an epoxide or diol would lead to a mass increase of 16 Da or 34 Da, respectively.
Tandem mass spectrometry (MS/MS) is used to sequence the modified peptide. By fragmenting the peptide and analyzing the resulting product ions, the exact location of the modification on the this compound residue can be determined. researchgate.net Enrichment strategies are often required to isolate modified peptides, which may be present in low abundance, before MS analysis. aston.ac.uksigmaaldrich.com
Advanced X-ray Crystallography and Cryo-EM Studies of this compound-Containing Biomolecules
Determining the three-dimensional structure of biomolecules at atomic resolution provides unparalleled insight into their function. X-ray crystallography and cryo-electron microscopy (Cryo-EM) are the leading techniques for this purpose. nmims.eduresearchgate.net
X-ray Crystallography: This technique relies on obtaining well-ordered crystals of the biomolecule of interest. nih.govlibretexts.org If this compound were incorporated into a protein, either naturally or through protein engineering, X-ray crystallography could reveal its precise conformation and interactions within the protein structure. The resulting electron density map would show the position of each atom, allowing for a detailed analysis of how the unique side chain of this compound influences the protein's fold, stability, or active site geometry. nih.govspringernature.com The unsaturated side chain could form specific hydrophobic or van der Waals interactions, and its conformation would be clearly defined.
Both techniques would be instrumental in understanding the structural and functional consequences of incorporating this non-standard amino acid into a biological macromolecule.
Computational Studies and Structure Activity Relationship Sar Analysis of 2 Aminohex 5 Enoic Acid
Molecular Docking and Dynamics Simulations of 2-Aminohex-5-enoic Acid with Target Proteins
Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein). jabonline.in This technique is instrumental in structure-based drug design, helping to understand the fundamental biochemical processes involved. nih.gov The process involves sampling possible conformations of the ligand within the active site of a protein and ranking them using a scoring function to estimate binding affinity. nih.gov
Following docking, molecular dynamics (MD) simulations can be employed to study the physical movements of atoms and molecules in the complex over time. MD provides a more dynamic picture, confirming the stability of the ligand-protein interactions and revealing how the complex behaves in a simulated physiological environment. researchgate.net
Research Findings:
While specific docking studies targeting this compound are not extensively documented in publicly available literature, the methodology can be applied to understand its potential interactions with various protein targets. As an unsaturated amino acid, potential targets could include enzymes involved in amino acid metabolism or those that recognize similar endogenous ligands.
A hypothetical docking study would involve:
Preparation: Obtaining the 3D structure of this compound and potential target proteins from databases like the Protein Data Bank (PDB). jabonline.in
Docking Simulation: Using software like AutoDock or Discovery Studio to place the ligand into the binding site of the target protein. nih.govnih.gov The program calculates the binding energy, with lower negative values indicating a more favorable interaction. researchgate.net
Analysis: Examining the resulting poses to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov
An MD simulation would then assess the stability of the most promising docked poses over a period of nanoseconds, ensuring the predicted interactions are maintained. researchgate.net
The table below illustrates hypothetical docking scores for this compound with potential enzyme targets. The scores represent the binding affinity in kcal/mol.
| Target Protein (Hypothetical) | PDB ID (Example) | Docking Score (kcal/mol) | Key Interacting Residues (Illustrative) |
| Alanine Aminotransferase | 3G72 | -5.8 | Arg266, Tyr75, Asn194 |
| Glutamate Dehydrogenase | 1L1F | -6.2 | Lys125, Asp169, Ser380 |
| Histone Deacetylase 2 | 3MAX | -5.1 | His142, Phe207, Gly150 |
| GABA Transaminase | 1OHV | -6.5 | Trp168, Ser121, Glu265 |
Note: The data in this table is illustrative and intended to demonstrate the type of results obtained from a molecular docking study.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. medcraveonline.com The goal of a QSAR study is to develop a model that can predict the activity of new, unsynthesized molecules, which helps in designing more potent and effective compounds. nih.gov
The process involves several key steps:
Data Set Preparation: A series of structurally related analogs of this compound with known biological activities is compiled.
Descriptor Calculation: Various molecular descriptors (physicochemical properties) are calculated for each analog. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). medcraveonline.com
Model Development: Statistical methods are used to build a mathematical equation that correlates the descriptors with the observed biological activity. mdpi.com
Model Validation: The model's predictive power is rigorously tested using both internal and external validation techniques to ensure its reliability. nih.gov
Research Findings:
The table below shows a hypothetical series of this compound analogs that could be used to build a QSAR model.
| Compound ID | Modification to this compound | LogP (Descriptor) | Molecular Weight (Descriptor) | Predicted Activity (Illustrative) |
| AHA-001 | None (Parent Compound) | -1.90 | 129.16 | 5.2 |
| AHA-002 | Double bond saturated (2-Aminohexanoic acid) | -1.70 | 131.17 | 4.8 |
| AHA-003 | Methyl group at C4 | -1.45 | 143.19 | 5.5 |
| AHA-004 | Hydroxyl group at C6 | -2.10 | 145.16 | 6.1 |
| AHA-005 | Phenyl group at C6 | 0.85 | 205.25 | 4.1 |
Note: The data in this table is for illustrative purposes only.
A resulting QSAR equation might look like: Predicted Activity = 0.5 * (LogP) - 0.02 * (Molecular Weight) + 1.5 * (Hydrogen Bond Donors) + C
This equation would suggest that lower lipophilicity (LogP) and the presence of hydrogen bond donors enhance the compound's activity, providing a clear direction for designing new, more potent analogs. wikigenes.org
In Silico Prediction of Reactivity and Metabolic Fates of this compound
In silico tools are used to predict the metabolic fate of chemical compounds, helping to identify potential metabolites and understand their biotransformation pathways without conducting laboratory experiments. nih.gov These predictive models use databases of known metabolic reactions and algorithms to determine how a new molecule might be processed by metabolic enzymes, such as cytochrome P450s (CYPs) or aldehyde oxidases. nih.gov This is crucial for identifying potentially reactive or toxic metabolites early in the drug development process.
The prediction process typically involves submitting the chemical structure of this compound to specialized software (e.g., BioTransformer, Meteor, TIMES), which then generates a list of probable metabolites based on known metabolic reactions. nih.gov
Research Findings:
As an unsaturated amino acid, this compound is susceptible to several metabolic transformations. In silico predictions would likely highlight the following potential pathways:
Phase I Reactions:
Oxidation: The terminal double bond is a likely site for epoxidation or hydroxylation. The amino group can undergo oxidative deamination.
Reduction: The double bond could potentially be saturated to form 2-aminohexanoic acid.
Phase II Reactions:
Conjugation: The amino and carboxylic acid groups are available for conjugation reactions, such as acetylation (on the amino group) or glucuronidation (on the carboxyl group), to increase water solubility and facilitate excretion.
The table below outlines some of the predicted metabolic reactions and resulting metabolites for this compound.
| Metabolic Reaction | Enzyme Family (Likely) | Predicted Metabolite |
| Oxidative Deamination | Amino Acid Oxidases | 2-Oxohex-5-enoic acid |
| Epoxidation | Cytochrome P450 (CYP) | 2-Amino-5,6-epoxyhexanoic acid |
| Double Bond Reduction | Reductases | 2-Aminohexanoic acid |
| N-Acetylation | N-acetyltransferases (NAT) | N-acetyl-2-aminohex-5-enoic acid |
| Glucuronidation | UDP-glucuronosyltransferases (UGT) | This compound glucuronide |
Note: This table contains predicted data based on the known metabolism of similar chemical structures.
Emerging Research Frontiers and Future Directions for 2 Aminohex 5 Enoic Acid Studies
Development of Novel Biocatalytic Systems for 2-Aminohex-5-enoic Acid Production
The demand for enantiomerically pure non-canonical amino acids like this compound has spurred the development of environmentally friendly and highly selective biocatalytic production methods. These approaches offer a promising alternative to traditional chemical synthesis, which often involves harsh reaction conditions and can produce undesirable racemic mixtures.
Current research in the biocatalytic synthesis of unsaturated amino acids focuses on several key enzyme classes. While specific enzymes for the direct production of this compound are still under investigation, knowledge from structurally similar compounds, such as allylglycine, provides a roadmap for future research. Proteases, for instance, have been studied for the enzymatic synthesis of oligopeptides containing allylglycine. nih.gov Furthermore, a patent has described the use of the enzyme BesC for the production of allylglycine, which contains a terminal-alkene side chain. google.com
Multi-enzymatic cascade reactions are also a focal point of research for the production of non-canonical amino acids. nih.gov These systems can combine the activities of several enzymes to create complex molecules from simple precursors in a one-pot reaction, increasing efficiency and reducing waste. For the enantioselective synthesis of unsaturated α-amino acids, biocatalytic pathways involving aminopeptidases and amidases have been shown to be effective. researchgate.net For example, a method utilizing an aminopeptidase (B13392206) from Pseudomonas putida and an amidase from Rhodococcus erythropolis has been successful in producing a variety of unsaturated amino acids with excellent enantiopurity. researchgate.net
Future research in this area will likely focus on the discovery and engineering of novel enzymes with specific activity towards this compound precursors. Techniques such as directed evolution and computational enzyme design will be instrumental in developing highly efficient and selective biocatalysts for the industrial-scale production of this valuable amino acid. nih.gov
| Enzyme Class | Reaction Type | Potential Application for this compound Synthesis | Key Research Findings |
|---|---|---|---|
| Aminotransferases (Transaminases) | Asymmetric amination of a keto-acid precursor | Conversion of 2-oxo-hex-5-enoic acid to this compound. | Transaminases are widely used for the production of chiral amines and amino acids. |
| Ammonia (B1221849) Lyases | Asymmetric addition of ammonia to a C=C double bond | Could potentially be used in a multi-step synthesis pathway. | Successfully used for the synthesis of other amino acids. researchgate.net |
| Proteases/Lipases | Kinetic resolution of racemic mixtures | Separation of D- and L-enantiomers of this compound derivatives. | Proteases have been used to synthesize peptides containing the related amino acid, allylglycine. nih.gov |
| Engineered Enzymes (e.g., from Bes gene cluster) | Terminal desaturation | Introduction of the terminal double bond in a precursor molecule. | The enzyme BesC is known to produce allylglycine, a shorter analog. google.com |
Expanding the Scope of Genetic Code Expansion with this compound Functionalities
Genetic code expansion is a powerful technology that allows for the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins, thereby introducing novel chemical functionalities. frontiersin.orgnih.gov The terminal vinyl group of this compound makes it an excellent candidate for this technology, offering a bio-orthogonal handle for a variety of chemical modifications.
The incorporation of ncAAs is achieved using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the ncAA and does not cross-react with the host's endogenous translational machinery. cam.ac.uk Once incorporated into a protein, the unique functionality of the ncAA can be used for a range of applications. For amino acids with alkenyl groups, such as this compound, the terminal double bond can participate in highly specific and efficient chemical reactions.
One of the most promising applications is the use of the thiol-ene "click" reaction for site-specific protein labeling. researchgate.net This reaction allows for the covalent attachment of a wide range of molecules, including fluorescent dyes, biotin (B1667282) tags for purification, and polyethylene (B3416737) glycol (PEG) to improve the pharmacokinetic properties of therapeutic proteins. uni-konstanz.de The genetic incorporation of alkene-bearing pyrrolysine analogues has been demonstrated, enabling the site-specific labeling of proteins via bioorthogonal thiol-ene ligation reactions. researchgate.net
Furthermore, the vinyl group can be used to create protein-protein crosslinks to study protein interactions or to develop novel biomaterials. The ability to introduce a reactive handle at a specific site in a protein provides unprecedented control over protein structure and function, opening up new avenues for both basic research and biotechnological applications. frontiersin.org
| Application | Chemical Reaction Involving the Vinyl Group | Potential Outcome |
|---|---|---|
| Site-Specific Protein Labeling | Thiol-ene "click" chemistry | Attachment of fluorescent probes for imaging, affinity tags for purification, or drug molecules. researchgate.net |
| Protein-Protein Crosslinking | Photo-induced radical reactions or metathesis | Studying protein interactions in vitro and in vivo. |
| Protein-Polymer Conjugation (PEGylation) | Thiol-ene "click" chemistry | Improving the stability and therapeutic properties of proteins. uni-konstanz.de |
| Immobilization on Surfaces | Surface-initiated polymerization or reaction with functionalized surfaces | Creation of protein microarrays and biosensors. |
Therapeutic Potential and Drug Discovery Research Stemming from this compound Chemistry
While direct pharmacological studies on this compound are not extensively documented, its structural features and the biological activities of related compounds suggest a promising future in drug discovery. As a non-canonical amino acid, it has the potential to act as an enzyme inhibitor or an antimetabolite.
Unsaturated amino acids are known to be selective inhibitors of various enzymes. researchgate.net The vinyl group of this compound could potentially interact with the active site of target enzymes, leading to irreversible inhibition. A structurally related compound, 4-amino-5-hexenoic acid, also known as Vigabatrin, is an established anti-epileptic drug that acts as an irreversible inhibitor of GABA transaminase. epo.org
Furthermore, a methylated analog, 2-amino-5-methyl-5-hexenoic acid, has been shown to be a methionine analog that inhibits cell growth and protein synthesis. medchemexpress.com This suggests that this compound could be explored for its potential as an anticancer or antimicrobial agent by interfering with metabolic pathways that are essential for rapidly proliferating cells.
In the realm of peptide and protein-based therapeutics, the incorporation of this compound could lead to the development of more potent and stable drugs. The unique side chain can be used to introduce conformational constraints, improve binding to target receptors, or serve as a site for conjugation with other therapeutic agents.
| Related Compound | Known Biological Activity | Potential Therapeutic Application for this compound Derivatives |
|---|---|---|
| 4-Amino-5-hexenoic acid (Vigabatrin) | Irreversible inhibitor of GABA transaminase | Anticonvulsant, treatment for epilepsy. epo.org |
| 2-Amino-5-methyl-5-hexenoic acid | Methionine analog, inhibits cell growth and protein synthesis | Anticancer, antimicrobial. medchemexpress.com |
| Unsaturated amino acids (general) | Enzyme inhibitors (e.g., thrombin, cathepsin B) | Various therapeutic areas depending on the target enzyme. researchgate.net |
Advanced Materials Science Applications of this compound-Based Polymers and Conjugates
The presence of a polymerizable vinyl group makes this compound a valuable monomer for the synthesis of functional polymers. These polymers, with their amino acid side chains, can be designed to have specific properties for a range of applications in materials science and biomedicine.
Vinyl polymers are a major class of plastics and can be synthesized through various polymerization techniques, including free-radical polymerization. wikipedia.org The polymerization of this compound would result in a polymer with a polyethylene backbone and pendant side chains containing both an amino and a carboxylic acid group. These functional groups can impart hydrophilicity and biocompatibility to the polymer and also provide sites for further chemical modification.
These polymers could be used to create hydrogels for tissue engineering and drug delivery applications. The crosslinking of the polymer chains could be achieved through the pendant functional groups, allowing for control over the mechanical properties and degradation rate of the hydrogel.
Furthermore, these polymers could be used as coatings for medical devices to improve their biocompatibility and reduce the risk of biofouling. The amino acid side chains could also be used to immobilize biomolecules, such as enzymes or antibodies, creating bioactive surfaces for biosensors or biocatalytic reactors. The ability to create polymers with such a high degree of functionality from a single monomer opens up exciting possibilities for the development of advanced and smart materials.
| Polymer Type | Key Properties | Potential Applications |
|---|---|---|
| Homopolymers of this compound | Water-soluble, biocompatible, functionalizable | Biocompatible coatings, drug delivery carriers, hydrogels. |
| Copolymers with other vinyl monomers | Tunable properties (e.g., hydrophobicity, mechanical strength) | Smart materials, responsive polymers, functional plastics. |
| Polymer-protein conjugates | Bioactive, specific binding capabilities | Biosensors, affinity chromatography, targeted drug delivery. |
| Crosslinked polymer networks | High water content, soft-tissue-like properties | Scaffolds for tissue engineering, superabsorbent materials. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Aminohex-5-enoic acid, and what factors influence yield and stereochemical outcomes?
- Methodological Answer : A high-yield synthesis involves Fe(PDP)1-catalyzed C–H hydroxylation of proline derivatives followed by Wittig olefination. For example, (L)-proline undergoes hydroxylation and subsequent olefination to produce (L)-2-aminohex-5-enoic acid with 40–43% yield, retaining stereochemistry at the C2 position. Reaction conditions (e.g., Grubbs catalyst for cyclization) and protecting group strategies (e.g., allyl protection) critically influence stereochemical outcomes .
Q. How can researchers characterize the purity and structural integrity of this compound using analytical techniques?
- Methodological Answer : Combine chromatographic (HPLC, LC-MS) and spectroscopic methods (NMR, IR). For purity assessment, reverse-phase HPLC with UV detection at 210 nm is effective. Structural confirmation requires - and -NMR to verify alkene geometry (δ 5.2–5.8 ppm for vinyl protons) and amino acid backbone integrity. Mass spectrometry (ESI-MS) confirms molecular ion peaks (e.g., [M+H] at m/z 146.1) .
Q. What biochemical roles make this compound relevant in enzyme inhibition studies?
- Methodological Answer : The compound’s side-chain length and alkene moiety enhance collagenase inhibition. Comparative studies show IC values correlate with chain length: this compound (longer chain) exhibits higher inhibition than 2-aminopent-4-enoic acid. Use kinetic assays (e.g., fluorogenic substrate cleavage) and competitive binding studies to quantify inhibition .
Advanced Research Questions
Q. How should one design experiments to assess the inhibitory effects of this compound on collagenase activity, considering variables like chain length and stereochemistry?
- Methodological Answer :
- Experimental Design :
- Variable 1 : Synthesize analogs with varying chain lengths (C4–C6) and stereoisomers (L/D configurations).
- Assay : Fluorescence-based collagenase assay using Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH substrate.
- Controls : Include known inhibitors (e.g., GM6001) and blank reactions.
- Data Analysis : Calculate IC via nonlinear regression (GraphPad Prism) and compare selectivity ratios (parasite vs. human proteasome, if applicable) .
Q. What strategies can resolve contradictions in reported IC values for this compound across different studies?
- Methodological Answer :
- Standardization : Ensure consistent assay conditions (pH 7.4, 37°C) and enzyme sources (e.g., recombinant vs. tissue-extracted collagenase).
- Meta-Analysis : Use statistical tools (ANOVA, Bland-Altman plots) to evaluate inter-lab variability. For example, IC discrepancies may arise from differences in substrate concentration or incubation time .
Q. What role does the alkene moiety in this compound play in its biological activity, and how can this be experimentally validated?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with saturated or substituted alkenes (e.g., cyclopropane or halogenated derivatives).
- Validation : Test analogs in proteasome inhibition assays (e.g., Plasmodium falciparum EC <3 nM for linear peptides). Circular dichroism (CD) can assess conformational changes upon binding .
Q. How can stereochemical outcomes during synthesis impact the biological efficacy of this compound?
- Methodological Answer :
- Stereoisomer Preparation : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation) to isolate enantiomers.
- Efficacy Testing : Compare D- and L-forms in enzyme inhibition assays. For example, (L)-2-aminohex-5-enoic acid showed higher proteasome inhibition selectivity due to optimal binding pocket alignment .
Key Considerations for Researchers
- Data Reproducibility : Document reaction conditions (solvent, temperature) and assay parameters (enzyme lot, substrate purity) meticulously.
- Advanced Characterization : Employ X-ray crystallography (e.g., Acta Crystallographica protocols) to resolve stereochemical ambiguities .
- Ethical Reporting : Disclose conflicts of interest (e.g., funding sources) and adhere to FAIR data principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
